3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-(methyls
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20(2)6-5-14-12(8-18)15(19-22-14)21-9-10-3-4-11(16)7-13(10)17/h3-7H,9H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILSYZXYXYQZDS-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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